7-Chloro-3-fluoroquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5ClFN |
|---|---|
Molecular Weight |
181.59 g/mol |
IUPAC Name |
7-chloro-3-fluoroquinoline |
InChI |
InChI=1S/C9H5ClFN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H |
InChI Key |
JDNSQXAVXYZSPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)F)Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 7 Chloro 3 Fluoroquinoline
Functional Group Interconversions on the Quinolone Core
The quinolone scaffold is a versatile platform in medicinal chemistry, amenable to a wide array of functional group interconversions. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity. The reactivity of the quinolone core is dictated by the electronic nature of its constituent atoms and the influence of various substituents.
Modifications at the Carboxylic Acid Moiety (C-3 Position) in Related Quinolones
The carboxylic acid group at the C-3 position is a key feature in many biologically active quinolones, playing a significant role in binding to enzymes like DNA gyrase. nih.gov Its chemical transformation is a common strategy to generate derivatives with altered properties. nih.gov
The carboxylic acid at C-3 can be readily converted into esters and amides, which are important intermediates for creating extensive libraries of new chemical entities.
Esterification: The esterification of the C-3 carboxylic acid is a fundamental transformation. For instance, reacting a quinolone-3-carboxylic acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst like sulfuric acid (H₂SO₄) under reflux conditions, yields the corresponding ester. nih.govmdpi.com This reaction is often the first step in a multi-step synthesis to produce more complex derivatives. nih.gov For example, ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is synthesized by heating the corresponding carboxylic acid with ethanol and concentrated sulfuric acid. quinoline-thiophene.com Another approach involves the reaction of 4-hydroxy-2(1H)-quinolone with acetic anhydride (B1165640) in a basic solution to produce 4-acetoxyquinolin-2-one. mdpi.com
Amidation: Amidation of the C-3 carboxylic acid is another prevalent modification strategy. This can be achieved by first converting the carboxylic acid to an ester, which then reacts with various amines or hydrazines to form the desired amides or carbohydrazides. nih.gov A study on enoxacin (B1671340), a fluoroquinolone, demonstrated this two-step process where the methyl ester of enoxacin was reacted with different aromatic amines to yield a series of carboxamides. nih.gov Direct amidation of the carboxylic acid can also be accomplished using coupling agents or by activating the acid. For example, 2-oxo-4-quinoline-carboxylic acid can be esterified and then reacted with arylamines to produce 2-oxo-4-quinoline-carboxylic acid arylamides. mdpi.com
Table 1: Examples of Esterification and Amidation Reactions on the Quinolone Core
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| Enoxacin (a quinolone-3-carboxylic acid) | 1. MeOH, H₂SO₄, reflux2. Aromatic amines (RNH₂), reflux | Carboxamide | nih.gov |
| 2-Oxo-1,2-dihydro-quinoline carboxylic acid | 1. Ethanol, H₂SO₄2. Arylamines | Arylamide | mdpi.com |
| 4-Hydroxy-2(1H)-quinolone | Acetic anhydride, triethylamine | Acetoxy-quinolone | mdpi.com |
| Ciprofloxacin (B1669076) | 1. Glycol linker2. Vanillin or Sesamol | Ester derivative | researchgate.net |
The carboxylic acid group can be transformed into other functional groups, most notably the nitrile group, which is a valuable precursor in organic synthesis.
The conversion of carboxylic acids to nitriles can be achieved through a two-pot process involving the initial formation of a primary amide, followed by dehydration. researchgate.netthieme-connect.com Triflic anhydride has been demonstrated as an effective reagent for both steps, first promoting the formation of the primary amide from the carboxylic acid using aqueous ammonium (B1175870) hydroxide, and then facilitating the dehydration of the amide to the corresponding nitrile. researchgate.netthieme-connect.com This method shows high functional group tolerance. researchgate.netthieme-connect.com
Another patented method describes the formation of a complex between a carboxylic acid and a nitrogenous base (like pyridine (B92270) or quinoline). This complex is then reacted with ammonia (B1221849) at high temperatures (200-800°C) to produce the nitrile. google.com The nitrile group is a versatile functional handle that can be further transformed into amines, aldehydes, esters, and various heterocyclic systems like tetrazoles or isoxazoles. thieme-connect.com
Table 2: Methods for Conversion of Carboxylic Acids to Nitriles
| Method | Reagents | Key Steps | Reference |
|---|---|---|---|
| Two-Pot Synthesis | 1. Triflic anhydride, aq. NH₄OH2. Triflic anhydride, Et₃N | 1. Formation of primary amide2. Dehydration of amide to nitrile | researchgate.netthieme-connect.com |
Reactions at the Nitrogen Atom (N-1 Position)
The nitrogen atom at the N-1 position of the quinolone core is a common site for modification, particularly through alkylation reactions. These reactions are essential for synthesizing many fluoroquinolone antibiotics, where the N-1 substituent influences the drug's antibacterial spectrum and pharmacokinetic properties.
N-alkylation is typically achieved by reacting the N-H of the quinolone ring with an alkyl halide in the presence of a base. For example, N-1 substituted fluoroquinolone derivatives can be prepared by reacting ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate with various reagents like p-toluenesulfonyl chloride, acetyl chloride, or benzyl (B1604629) chloride in dimethylformamide (DMF) with anhydrous potassium carbonate as the base. orientjchem.org The nitrogen in the quinoline (B57606) ring is basic and can react with acids to form salts. uop.edu.pkcutm.ac.in It can also undergo alkylation and acylation. researchgate.net
Table 3: Examples of Reactions at the N-1 Position of Quinolones
| Quinolone Precursor | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | p-Toluenesulfonyl chloride | Anhydrous K₂CO₃, DMF, 120-140°C | N-1-sulfonylated quinolone | orientjchem.org |
| Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Acetyl chloride | Anhydrous K₂CO₃, DMF, 120-140°C | N-1-acetylated quinolone | orientjchem.org |
| Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Benzyl chloride | Anhydrous K₂CO₃, DMF, 120-140°C | N-1-benzylated quinolone | orientjchem.org |
Carbon-Halogen Bond Transformations
Halogen atoms on the quinoline ring, such as the chlorine at the C-7 position, are excellent handles for introducing further molecular diversity through carbon-halogen bond transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions (e.g., C-7)
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated quinolines. The electron-withdrawing nature of the quinoline nitrogen atom activates the ring towards nucleophilic attack, particularly at positions 2 and 4. researchgate.net However, substitutions at other positions, such as C-7, are also synthetically important and frequently employed in the synthesis of fluoroquinolone antibiotics. orientjchem.org
The displacement of the C-7 chloro group by various nucleophiles, such as amines, is a cornerstone of fluoroquinolone synthesis. orientjchem.orgmdpi.com For example, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be reacted with substituted primary amines in aqueous ethanol with sodium hydrogen carbonate to yield C-7 amino-substituted derivatives. mdpi.com The presence of an electron-withdrawing group, like the nitro group at C-8, facilitates the nucleophilic attack at the C-7 position. mdpi.com
In the case of 4,7-dichloroquinoline (B193633), nucleophilic substitution occurs regioselectively. While the C4 position is generally more reactive to SNAr, reactions at C7 are also achievable. tandfonline.commdpi.com The reaction of 4,7-dichloroquinoline with diols in the presence of a base like potassium t-butoxide leads to substitution at the C-4 position. scielo.br Subsequent functionalization can then be directed to the C-7 position. The displacement of the C4-chlorine atom in N-(4,7-dichloroquinolin-2-yl)benzamide with morpholine (B109124) is achieved using potassium carbonate in refluxing DMF, demonstrating the utility of SNAr in a multi-step synthesis. mdpi.com
Table 4: Examples of SNAr Reactions on Chloroquinolines
| Substrate | Nucleophile | Conditions | Position of Substitution | Product | Reference |
|---|---|---|---|---|---|
| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 2-Aminopyridine | NaHCO₃, 50% aq. ethanol, 75-80°C | C-7 | 7-(Pyridin-2-ylamino) derivative | mdpi.com |
| 4,7-Dichloroquinoline | 3-Amino-1,2,4-triazole | Ethanol, reflux, ultrasonic bath | C-4 | 7-Chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine | tandfonline.com |
| 4,7-Dichloroquinoline | Diol | t-BuOK/t-BuOH, 80°C | C-4 | 4-(Hydroxyalkoxy)-7-chloroquinoline | scielo.br |
| N-(4,7-Dichloroquinolin-2-yl)benzamide | Morpholine | K₂CO₃, DMF, 120°C | C-4 | N-(7-Chloro-4-morpholinoquinolin-2-yl)benzamide | mdpi.com |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig Type Couplings) at Halogenated Positions
The 7-chloro-3-fluoroquinoline scaffold possesses two halogen atoms at positions C7 and C3, which serve as versatile handles for functionalization through various metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Cl and C-F bonds allows for selective transformations, with the C-Cl bond being significantly more susceptible to oxidative addition by typical palladium catalysts under standard conditions. nsf.govresearchgate.net This enables the regioselective introduction of new carbon-carbon and carbon-nitrogen bonds, primarily at the C7 position.
Suzuki-Miyaura Coupling: This reaction is widely employed to form C-C bonds by coupling the chloro-substituted quinoline with organoboronic acids or esters. For instance, derivatives like ethyl 7-chloro-6-fluoro-8-nitroquinolone-3-carboxylate readily undergo Suzuki-Miyaura coupling with a variety of aryl and hetarylboronic acids. researchgate.net These reactions are typically catalyzed by palladium complexes, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base. researchgate.netlibretexts.orgnih.gov The reaction demonstrates broad functional group tolerance, allowing for the synthesis of a diverse library of 7-arylquinolines. nih.gov While palladium catalysts are most common, nickel-based systems have also been shown to effectively catalyze cross-coupling reactions on fluoroquinolines. researchgate.net
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the C7-chloro position and a terminal alkyne. wikipedia.org This transformation is generally co-catalyzed by palladium and copper(I) salts. organic-chemistry.orgrsc.org For example, 2-chloroquinoline (B121035) derivatives can be coupled with various alkynes using a [PdCl₂(PPh₃)₂]/CuI catalyst system in the presence of an amine base like triethylamine. rsc.org This method provides a direct route to 7-alkynylquinolines, which are valuable intermediates for further synthesis.
Buchwald-Hartwig Amination: The formation of C-N bonds at the C7 position is efficiently achieved via the Buchwald-Hartwig amination. wikipedia.orgrsc.org This palladium-catalyzed reaction couples the C7-Cl bond with a wide range of primary and secondary amines, amides, and N-heterocycles. mdpi.com For example, 7-chloro-6-fluoroquinolone-3-carboxylates react with N-substituted piperazines to yield the corresponding 7-amino derivatives. mdpi.com The choice of phosphine (B1218219) ligand, such as Xantphos, is often critical for achieving high yields in these transformations. jst.go.jp This reaction is instrumental in the synthesis of many biologically active quinolones where a nitrogen-containing substituent at C7 is crucial for activity. mdpi.comnih.gov
Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on 7-Chloroquinoline Derivatives
| Coupling Type | Quinolone Substrate | Coupling Partner | Catalyst/Reagents | Product | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Ethyl 7-chloro-6-fluoro-8-nitroquinolone-3-carboxylate | Aryl/Hetarylboronic acids | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Ethyl 7-(aryl/hetaryl)-6-fluoro-8-nitroquinolone-3-carboxylate | researchgate.net |
| Sonogashira | 2-Chloro-3-formylquinoline | Terminal Alkynes | [PdCl₂(PPh₃)₂], CuI, Et₃N, DMF | 2-Alkynyl-3-formylquinoline | rsc.org |
| Buchwald-Hartwig | 7-Chloro-6-fluoroquinolone-3-carboxylate | N-Substituted Piperazines | Pd₂(dba)₃, Ligand, Base | 7-(Piperazin-1-yl)-6-fluoroquinolone-3-carboxylate | mdpi.com |
| Buchwald-Hartwig | 7-Bromo-8-methylquinolone Derivative | Secondary Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 7-(Amino)-8-methylquinolone Derivative | jst.go.jp |
| Grignard Coupling | 3-Fluoroquinoline | Phenylmagnesium bromide | Ni(acac)₂ | 3-Phenylquinoline | researchgate.net |
Formation of Fused Heterocyclic Systems from this compound and its Derivatives
The functionalized quinoline core derived from this compound is a key building block for the synthesis of complex fused heterocyclic systems. The substituents introduced via cross-coupling or nucleophilic substitution reactions can be designed to participate in subsequent intramolecular cyclization reactions, leading to the formation of novel polycyclic scaffolds. acs.orgmdpi.com These strategies are of significant interest for creating structurally diverse molecules with potential applications in medicinal chemistry and materials science. whiterose.ac.uk
Cyclocondensation reactions are a powerful strategy for constructing new rings onto the quinoline framework. ijpsr.com This approach often involves a two-step sequence where the 7-chloro group is first displaced by a nucleophile containing a second reactive functional group, followed by an intramolecular condensation to form the new ring.
A prominent example is the synthesis of researchgate.netnih.govdiazepino[2,3-h]quinolones and their benzo-homologs. mdpi.com The synthesis begins with the nucleophilic aromatic substitution of the chlorine atom in 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with β-alanine or anthranilic acid. The resulting 7-substituted amino acid derivatives are then subjected to reduction of the nitro group, followed by thermal lactamization catalyzed by polyphosphoric acid (PPA). This final cyclocondensation step forges the seven-membered diazepine (B8756704) or benzodiazepine (B76468) ring fused to the quinoline core. mdpi.com
Similarly, other novel fused systems can be accessed through cyclocondensation pathways. For example, derivatives of 7-chloro-fluoroquinolones can be converted into C-3 substituted 1-amino-5-mercapto-1,3,4-triazoles, which then undergo cyclocondensation with reagents like chloroacetic acid to form fused s-triazolo[2,1-b] researchgate.netnih.govthiadiazin-3-ones. nih.gov
Table 2: Examples of Cyclocondensation Reactions for Fused Ring Systems
| Quinolone Precursor | Reagent(s) | Cyclization Conditions | Fused Heterocyclic Product | Reference |
|---|---|---|---|---|
| 8-Amino-7-(2-carboxyethylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Polyphosphoric Acid (PPA) | Thermal (Lactamization) | researchgate.netnih.govDiazepino[2,3-h]quinolone carboxylic acid | mdpi.com |
| 8-Amino-7-(2-carboxyphenylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Polyphosphoric Acid (PPA) | Thermal (Lactamization) | Tetrahydroquino[7,8-b]benzodiazepine-3-carboxylic acid | mdpi.com |
| Enrofloxacin-derived 1-amino-5-mercapto-1,3,4-triazole | Chloroacetic Acid | Cyclocondensation | s-Triazolo[2,1-b] researchgate.netnih.govthiadiazin-3-one derivative | nih.gov |
Beyond simple cyclocondensations, more elaborate strategies are employed to construct intricate, often bridged, polycyclic scaffolds from quinoline precursors. These methods focus on generating molecular complexity in a controlled and efficient manner.
One such strategy involves a "stitching" annulation, where an amine-directed C-H arylation introduces a new aryl group onto the scaffold, which is then cyclized back onto the original molecule. whiterose.ac.uk A related approach can be applied to quinoline derivatives where a C7-aryl group, installed via Suzuki coupling, contains a suitably positioned leaving group. A subsequent intramolecular Buchwald-Hartwig amination or other cyclization can then form a new ring, effectively "stitching" the two aromatic systems together to create a complex polycyclic framework. whiterose.ac.uk
Another powerful strategy combines different types of reactions in a cascade or sequence. For example, the synthesis of pyrido[2,3-a]carbazole systems has been achieved from a 7-chloro-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate derivative. researchgate.net The process involves an initial Stille arylation to introduce an aryl group at C7, followed by reduction of the nitro group at C8, and finally a microwave-assisted, phosphite-mediated Cadogan reaction, which is a reductive cyclization that forms the new pyrrole (B145914) ring of the carbazole (B46965) system. researchgate.net This multi-step sequence efficiently builds a complex tetracyclic scaffold from the relatively simple quinoline starting material.
Furthermore, multicomponent reactions offer a streamlined approach to polycyclic systems. Derivatives such as 2-chloro-3-formyl-quinoline can react with multiple other components in a single pot to generate complex fused structures like quinolinyl-pyranopyrazoles through a cascade of Knoevenagel condensation and cycloaddition reactions. rsc.org
Theoretical and Computational Chemistry Investigations of 7 Chloro 3 Fluoroquinoline
Electronic Structure and Molecular Orbital Analysis
Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 7-chloro-3-fluoroquinoline. arabjchem.org These studies provide insights into the molecule's stability, reactivity, and spectroscopic properties. Analysis of the electronic structure involves examining the frontier molecular orbitals and the distribution of charge across the molecule.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity and electronic properties of a molecule. acs.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. acs.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org
For quinoline (B57606) and its derivatives, the HOMO is typically a π-orbital distributed across the aromatic rings, while the LUMO is a π*-antibonding orbital. The introduction of substituents like chlorine and fluorine at the 7th and 3rd positions, respectively, influences the energies of these orbitals. The electron-withdrawing nature of the halogen atoms is expected to lower the energy of both the HOMO and LUMO compared to the parent quinoline molecule.
Table 1: Theoretical Frontier Molecular Orbital Energies and Energy Gap for a Representative Halogenated Quinoline Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.85 |
| ELUMO | -2.15 |
| Energy Gap (ΔE) | 4.70 |
Note: The data in this table is illustrative and based on typical values for halogenated quinoline derivatives as specific data for this compound was not found in the searched literature. The actual values may vary.
The distribution of electrons within the this compound molecule is non-uniform due to the presence of heteroatoms (nitrogen) and electronegative substituents (chlorine and fluorine). This charge distribution can be quantified using methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MEP).
The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. dtic.mil It maps the electrostatic potential onto the electron density surface of the molecule. dtic.mil Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. dtic.milturito.com
In this compound, the nitrogen atom of the quinoline ring is expected to be a region of high negative potential, making it a likely site for protonation or coordination to metal centers. The areas around the halogen atoms will also exhibit specific electrostatic potentials influencing intermolecular interactions. The hydrogen atoms, particularly those on the aromatic ring, will show positive potential.
Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in a Substituted Quinoline
| Atom | Charge (a.u.) |
| N1 | -0.55 |
| C3 | +0.20 |
| C7 | +0.15 |
| Cl (on C7) | -0.10 |
| F (on C3) | -0.25 |
Conformational Analysis and Molecular Dynamics Simulations
While the quinoline ring system is largely planar and rigid, conformational flexibility can arise from the rotation of substituents if applicable. For this compound itself, as a relatively simple and rigid molecule, significant conformational isomerism is not expected. However, in derivatives where it might be linked to other flexible groups, conformational analysis would be crucial.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution. nih.gov MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational space and the study of intermolecular interactions. nih.govresearchgate.net For this compound, MD simulations could be used to study its interactions with solvent molecules or potential biological targets, revealing information about its solvation and binding properties. These simulations can help understand how the molecule behaves in a physiological environment, which is particularly relevant in the context of medicinal chemistry. mdpi.combg.ac.rs
Reaction Mechanism Elucidation through Computational Methods
A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. rsc.org Identifying the structure and energy of the transition state is crucial for understanding the kinetics and mechanism of a reaction. Computational methods allow for the location and characterization of transition state structures by searching for a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of the stationary point; a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, computational identification of transition states can clarify the preferred reaction pathway.
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Reactivity Prediction
Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of molecules with their physicochemical properties, including chemical reactivity. researchgate.net These models are built on the principle that the structure of a molecule dictates its properties and activities. For haloquinolines such as this compound, QSPR studies provide a framework for predicting reactivity without the need for extensive experimental testing. epfl.ch
The development of a QSPR model involves calculating a set of molecular descriptors, which are numerical values representing different aspects of a molecule's structure. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. For haloquinolines, quantum-chemical descriptors are particularly relevant for predicting reactivity. These are often derived from methods like Density Functional Theory (DFT).
Research on haloquinolines has shown that their biological and chemical activities are strongly influenced by properties like hydrophobicity and the steric characteristics of the halogen substituents. researchgate.netnih.gov For instance, studies on the toxicity of haloquinolines have identified that the volume of halogen atoms at various positions on the quinoline ring can significantly impact their biological interactions. researchgate.netnih.gov While these studies often focus on toxicity (a biological property), the underlying molecular interactions are governed by chemical reactivity. The molecular electrostatic potential (MEP), along with the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are commonly used descriptors to understand the reactive sites of fluoroquinolones. researchgate.net The HOMO and LUMO energy sites, in particular, are associated with the reactivity and stability of these compounds. researchgate.net
A typical QSPR study for predicting chemical reactivity would involve the following steps:
Dataset Selection: A series of related quinoline compounds with known experimental reactivity data is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the series.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Random Forest, are used to build a mathematical equation linking the most relevant descriptors to the observed reactivity. researchgate.net
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net
For this compound, a QSPR model could predict its susceptibility to nucleophilic or electrophilic attack, its degradation rate under specific conditions, or its interaction with biological targets. researchgate.net Descriptors such as the partial atomic charges on the nitrogen and carbon atoms, the dipole moment, and the HOMO-LUMO energy gap would be critical in such a model.
Table 1: Common Molecular Descriptors in QSPR Studies of Quinolines
| Descriptor Category | Example Descriptors | Relevance to Reactivity |
|---|---|---|
| Quantum-Chemical | HOMO Energy, LUMO Energy, HOMO-LUMO Gap | Indicates susceptibility to electrophilic/nucleophilic attack; kinetic stability. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net | |
| Partial Atomic Charges | Quantifies the charge distribution, highlighting reactive atoms. researchgate.net | |
| Constitutional | Molecular Weight | Basic property influencing physical behavior. |
| Topological | Connectivity Indices | Describes the branching and connectivity of the molecular skeleton. |
| Geometrical | Molecular Volume, Surface Area | Relates to steric effects and accessibility of reactive sites. researchgate.netnih.gov |
| Hydrophobicity | Log P (Octanol-Water Partition Coefficient) | Influences solubility and interaction in biological and environmental systems. researchgate.netnih.gov |
This table presents a generalized set of descriptors commonly employed in QSPR modeling for quinoline derivatives.
Investigation of Solvent Effects and Environmental Influence on Molecular Properties
The properties and reactivity of a molecule like this compound can be significantly influenced by its surrounding environment, particularly the solvent. ucsb.edunumberanalytics.com Computational chemistry provides powerful tools to model these solvent effects, which can be broadly categorized into implicit and explicit solvent models. nih.gov
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. jlu.edu.cn This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute. For this compound, an implicit model would predict changes in its electronic structure, such as dipole moment and charge distribution, when moved from a non-polar solvent like toluene (B28343) to a polar solvent like water. Studies on similar π-conjugated systems have shown that increasing solvent polarity can lead to the polarization and lengthening of specific bonds. jlu.edu.cn For example, in a polar solvent, the C-Cl and C-F bonds in this compound might be expected to lengthen and become more polarized, potentially increasing the reactivity at these sites.
Explicit Solvent Models: These models provide a more detailed, atomistic representation by including individual solvent molecules in the calculation. nih.gov This method is computationally more demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which are missed by implicit models. nih.govjlu.edu.cn While this compound itself cannot donate a hydrogen bond, the lone pairs on its nitrogen and fluorine atoms can act as hydrogen bond acceptors. In protic solvents like ethanol (B145695) or water, these specific interactions could significantly stabilize the ground or transition states of a reaction, thereby altering reaction rates and mechanisms. chemrxiv.org
The environmental influence on this compound extends to its behavior in complex systems like soil and water. Its interaction with metal cations, common in the environment, can lead to the formation of metal complexes, altering its solubility, stability, and transport. researchgate.net Computational studies can model these interactions, predicting the geometry and stability of such complexes.
Research has demonstrated that solvent polarity can alter reaction pathways. For instance, a polar solvent can preferentially stabilize a polar transition state over a non-polar one, thereby accelerating a reaction or favoring one product over another. chemrxiv.org For this compound, this could mean that its degradation pathway or its participation in a synthetic reaction could be directed by the choice of solvent.
Table 2: Predicted Influence of Solvent Polarity on Molecular Properties of this compound
| Molecular Property | Gas Phase (Vacuum) | Non-Polar Solvent (e.g., Toluene) | Polar Aprotic Solvent (e.g., Acetone) | Polar Protic Solvent (e.g., Water) | Theoretical Justification |
|---|---|---|---|---|---|
| Dipole Moment | Low | Slightly Increased | Moderately Increased | Highly Increased | Increased polarization of the molecule by the solvent's reaction field. |
| C-Cl Bond Polarization | Baseline | Slightly Increased | Moderately Increased | Highly Increased | Stabilization of partial charges by the polar medium. jlu.edu.cn |
| N Atom Basicity | Baseline | Slightly Decreased | Moderately Decreased | Significantly Decreased | Solvation of the nitrogen lone pair, particularly via hydrogen bonding in protic solvents, reduces its availability. chemrxiv.org |
| Solubility | N/A | High | Moderate | Low | "Like dissolves like"; the molecule has significant non-polar character but also polar functional groups. |
This table provides illustrative predictions based on general principles of solvent effects on molecules with similar functional groups. numberanalytics.comjlu.edu.cn The values are qualitative and serve to demonstrate the expected trends.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution and the solid state. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For quinoline (B57606) derivatives, NMR is crucial for assigning the specific positions of substituents on the bicyclic ring system. researchgate.netresearchgate.net
One-dimensional (1D) NMR, including ¹H and ¹³C spectra, offers the initial overview of the molecular structure. However, for complex molecules like substituted quinolines, signal overlap and complex coupling patterns often necessitate the use of two-dimensional (2D) NMR experiments for complete assignment. researchgate.netyoutube.com
¹H-¹H Correlation Spectroscopy (COSY): This technique reveals proton-proton (¹H-¹H) coupling relationships, helping to identify adjacent protons in the spin system. emerypharma.com For the quinoline core, COSY is used to trace the connectivity of protons on the aromatic rings. mdpi.com
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded carbon and proton atoms (¹H-¹³C). youtube.com This allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons. nih.govammanu.edu.jo
A representative dataset for a related compound, 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, illustrates the detailed information obtained from these NMR techniques. nih.gov
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (Proton → Carbon) |
|---|---|---|---|
| 2 | 9.07 (s, 1H) | 147.43 | H2 → C4, C3, C8a |
| 3 | - | 110.85 (d, J = 22.4 Hz) | - |
| 4 | - | 176.39 | - |
| 5 | 8.20 (d, J = 7.5 Hz, 1H) | 126.05 (d, J = 20.5 Hz) | H5 → C4, C6, C7, C8a |
| 6 | - | 155.37, 153.73 | - |
| 7 | - | 124.71 (d, J = 6.6 Hz) | - |
| 8 | 8.44 (s, 1H) | 121.91 | H8 → C6, C7, C4a |
| N-CH₂ | 4.61 (s, 2H) | 51.65 | N-CH₂ → C2, C8a, N-CH₃ |
| N-CH₂CH₃ | 1.39 (s, 3H) | 16.39 | N-CH₃ → N-CH₂ |
| COOH | 14.76 (s, 1H) | 166.69 | COOH → C2, C3, C4 |
Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid, crystalline form. nih.gov Unlike solution NMR, ssNMR provides information about the local structure, intermolecular interactions, and dynamics within the crystal lattice. It is particularly valuable for identifying and characterizing different crystalline forms, or polymorphs, which can have distinct physical properties. researchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. researchgate.net For fluoroquinolone derivatives, ssNMR has been used to study their complexes with metal ions, confirming coordination sites and stoichiometry in the solid state. researchgate.net While specific ssNMR studies on 7-Chloro-3-fluoroquinoline are not documented, the technique is essential for the pharmaceutical development of related crystalline active ingredients to ensure consistency and control over the solid form. rsc.org
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. ijpsonline.comjmpas.com
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). researchgate.net This precision allows for the determination of a compound's elemental composition from its molecular ion peak. ammanu.edu.joacs.org For newly synthesized compounds like quinoline derivatives, HRMS is used to confirm that the empirical formula of the product matches the expected structure. rsc.orgnih.gov For example, in the characterization of various fluoroquinolone derivatives, the measured exact mass from HRMS was shown to be in good agreement with the calculated value for the proposed molecular formula, providing strong evidence for the successful synthesis. ammanu.edu.jo
Tandem Mass Spectrometry, or MS/MS, is a technique where ions of a specific m/z (precursor ions) are selected, fragmented through collision-induced dissociation, and the resulting fragment ions (product ions) are then analyzed. uantwerpen.be The fragmentation pattern provides a "fingerprint" that is characteristic of the molecular structure, offering a higher degree of confidence in compound identification. researchgate.net This method is invaluable for distinguishing between isomers and for elucidating the connectivity of different parts of a molecule. In the context of quinolones, UPLC-MS/MS (Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry) is a widely used method for the sensitive and selective detection and quantification of these compounds in various matrices. mdpi.comrsc.org The fragmentation pathways help confirm the core structure and the nature of the substituents.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a molecule. ijpsonline.comjmpas.com
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each type of bond and functional group absorbs at a characteristic frequency (wavenumber). For derivatives of this compound, FT-IR spectra would be expected to show characteristic peaks for the quinoline ring system and the carbon-halogen bonds. jmpas.comorientjchem.org In more complex fluoroquinolones, additional peaks corresponding to carbonyl (C=O), carboxylic acid (O-H and C=O), and alkane C-H stretches are readily identified. nih.gov
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar and symmetric bonds, which may be weak or absent in FT-IR spectra. For fluoroquinolones, Raman spectroscopy provides characteristic peaks for the pyridone nucleus and the C-F bond. researchgate.netdb-thueringen.de The combination of FT-IR and Raman provides a more complete picture of the molecule's vibrational characteristics.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3200 (broad) | O-H stretch | Carboxylic Acid |
| 3091-3053 | C-H stretch | Aromatic |
| 2991-2917 | C-H stretch | Aliphatic |
| 1745-1702 | C=O stretch | Carboxylic Acid / Ketone |
| 1654-1599 | C=N stretch | Quinoline Ring |
| 1602-1525 | C=C stretch | Aromatic Ring |
| 1129-1063 | C-F stretch | Aryl-Fluoride |
| ~750 | C-Cl stretch | Aryl-Chloride |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination
Following a comprehensive search of available scientific literature, no specific X-ray crystallographic data for the compound this compound was found. While crystallographic studies have been performed on various derivatives of the quinoline core, data pertaining to the precise solid-state molecular and supramolecular structure of this compound itself is not present in the reviewed sources. Therefore, details on its crystal system, space group, unit cell dimensions, and intermolecular interactions remain uncharacterized in the public domain.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
An investigation into the electronic properties of this compound through Ultraviolet-Visible (UV-Vis) spectroscopy also yielded no specific data. The search did not locate any published spectra or absorption maxima (λmax) values for this particular compound. Consequently, a detailed analysis of its electronic transitions, such as π→π* and n→π* transitions, and the extent of electronic conjugation within the molecule based on experimental UV-Vis data cannot be provided at this time.
Applications of 7 Chloro 3 Fluoroquinoline As a Chemical Building Block and Scaffold
Role in the Synthesis of Complex Organic Architectures
The strategic placement of halogen atoms on the 7-Chloro-3-fluoroquinoline scaffold makes it an exceptionally useful precursor for constructing intricate molecular designs. The chlorine atom at the C-7 position is particularly susceptible to nucleophilic aromatic substitution, while the broader quinoline (B57606) structure can be modified through various organic reactions.
As a Precursor for Diverse Heterocyclic Libraries
This compound is a valuable starting material for generating libraries of diverse heterocyclic compounds. The reactivity of the C-7 chloro group allows for its displacement by a wide range of nucleophiles, including amines, thiols, and alcohols. This reaction pathway is a common strategy for introducing new functional groups and building entirely new ring systems attached to the quinoline core.
Research on related 7-chloroquinoline structures demonstrates their utility in synthesizing novel derivatives. For instance, the chloro group can be substituted by primary amines to create new C-7 amino derivatives. mdpi.com This nucleophilic aromatic substitution is often facilitated by the presence of electron-withdrawing groups on the ring, which activate the C-7 position for attack. mdpi.com Furthermore, the quinoline core has been used to create hybrid molecules containing other heterocyclic rings, such as researchgate.netnih.govorientjchem.org-triazoles and sulfonamides, by employing click chemistry techniques. future-science.com The modification of the C-3 position of the broader fluoroquinolone class with heterocycles like oxadiazoles and triazoles is also a well-established method for diversifying the core structure. nih.gov These synthetic strategies highlight the potential of this compound as a foundational element for producing large collections of novel compounds for screening in drug discovery and other applications.
Table 1: Examples of Heterocyclic Systems Derived from Chloroquinoline Precursors
| Precursor Type | Reaction Type | Attached Heterocycle/Moiety | Reference |
|---|---|---|---|
| 7-Chloroquinoline | Click Chemistry | researchgate.netnih.govorientjchem.org-Triazole | future-science.com |
| 7-Chloroquinoline | Nucleophilic Substitution | Sulfonamide | future-science.com |
| Fluoroquinolone Core | Cyclization | Oxadiazole | nih.gov |
Integration into Multi-Component Reaction Sequences
The structural features of this compound make it a suitable candidate for incorporation into multi-component reactions (MCRs). MCRs are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. This approach allows for the rapid construction of complex molecules from simple precursors. For example, derivatives of related fluoroquinolones have been successfully used in the Mannich reaction, a classic multi-component reaction, to synthesize Schiff-Mannich bases. researchgate.net The presence of reactive sites on the this compound molecule suggests its potential for use in similar reaction sequences, enabling the efficient generation of structurally complex and diverse chemical libraries.
Exploration in Materials Science and Dye Chemistry
The quinoline nucleus is an important chromophore and an electronically active scaffold, suggesting that this compound could be a valuable precursor in the development of advanced materials.
Precursor for Organic Semiconductors and Functional Polymers
The aromatic and heterocyclic nature of this compound provides a foundation for creating organic electronic materials. Quinoline derivatives have been investigated for their utility in applications such as dye-sensitized solar cells (DSSCs), where they can be part of the dye complex or act as additives in the electrolyte solution. ossila.com Furthermore, polymers incorporating fluoroquinolone units have been synthesized. nih.gov By leveraging the reactive chloro- and fluoro- groups for polymerization reactions, it is conceivable that this compound could serve as a monomer for producing novel functional polymers with tailored electronic or optical properties for use in organic electronics.
Ligands for Metal Complexes in Catalysis or Sensing Applications (e.g., Schiff Bases)
Quinolines and their derivatives can be readily converted into powerful ligands for coordinating with metal ions. A common strategy involves transforming them into Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). nih.govmdpi.com Schiff bases derived from quinolines can act as bidentate or tridentate ligands, binding to metal ions through the imine nitrogen and other nearby atoms. nih.govmdpi.com
These ligands form stable complexes with a variety of transition metals, including copper(II), cobalt(II), and nickel(II). nih.govtsijournals.com The resulting metal complexes have been studied for a range of applications. While much of the research has focused on their biological activities, the fundamental coordination chemistry is relevant to catalysis and sensing. researchgate.netnih.gov The metal center in such complexes can act as a catalytic site, while changes in the spectroscopic properties of the complex upon binding to an analyte can be harnessed for chemical sensing applications. The formation of Schiff base metal complexes represents a key strategy for expanding the functional applications of the this compound scaffold beyond its traditional uses. mdpi.com
Table 2: Metal Complexes Formed with Quinolone-Derived Ligands
| Ligand Type | Metal Ion | Potential Application Area | Reference |
|---|---|---|---|
| Fluoroquinolone | Copper(II) | Metalloantibiotics | nih.govmdpi.com |
| Schiff Base Hydrazone | Co(II), Ni(II), Mn(II) | Antimicrobial, Catalysis | nih.gov |
| Norfloxacin | Fe(III), Co(II), Zn(II) | Bioactivity | tsijournals.com |
Potential as a Synthetic Intermediate in Agrochemical Research
While extensive research has focused on the medicinal applications of fluoroquinolones, the inherent biological activity of this class of compounds suggests potential for their use as intermediates in agrochemical research. The quinoline core is present in various biologically active molecules, and modifications to this scaffold can lead to compounds with herbicidal, fungicidal, or insecticidal properties. The this compound structure, with its specific substitution pattern, offers a unique starting point for the synthesis of novel agrochemical candidates. The development of new derivatives from this intermediate could lead to the discovery of compounds with valuable applications in crop protection and management.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Chloroquine |
| Ciprofloxacin (B1669076) |
| Norfloxacin |
| Levofloxacin |
| Gatifloxacin |
| Ofloxacin (B1677185) |
| Moxifloxacin |
| Rufloxacin |
| Lomefloxacin |
| Fleroxacin |
| Pefloxacin |
| Enrofloxacin |
| Sparfloxacin |
| Besifloxacin |
| Delafoxacin |
| Finafloxacin |
| Lascufloxacin |
| Nadifloxacin |
| Levonadifloxacin |
| Nemonoxacin |
| Zabofloxacin |
| Nalidixic acid |
| Flumequine |
| 7-chloro-4-quinoline |
Design and Synthesis of Chemical Probes for Fundamental Mechanistic Studies
The utility of this compound as a foundational scaffold extends to the development of sophisticated chemical probes. These probes are instrumental in elucidating fundamental biological mechanisms, offering insights into cellular processes and the interactions of molecules. The inherent structural and electronic properties of the this compound core can be strategically modified to create tools for studying complex biological systems.
One notable area of application is in the creation of profluorescent probes. These are molecules designed to be "switched on" under specific biological conditions, allowing for real-time visualization of cellular events. For instance, the fluoroquinolone core's intrinsic fluorescence can be modulated. By attaching a nitroxide moiety to the C-7 position, researchers have developed profluorescent fluoroquinolone-nitroxide probes. mdpi.comnih.gov The nitroxide group effectively quenches the fluorescence of the fluoroquinolone core. However, upon entering a cell and reacting with intracellular radicals or undergoing reduction, the fluorescence is restored, providing a clear signal of these processes. mdpi.comnih.gov
This "switch-on" mechanism is invaluable for studying antibiotic-bacterial interactions. A probe that only becomes fluorescent upon cell entry allows for the unambiguous tracking of the molecule inside bacteria, helping to investigate mechanisms of uptake and accumulation. mdpi.comnih.govnih.govresearchgate.net Furthermore, because the fluorescence activation is tied to intracellular redox processes, these probes can simultaneously report on the chemical environment within the bacterium. mdpi.comnih.gov
The design of such probes requires careful consideration of the structure-activity relationship. Functionalization at the C-7 position of the quinolone ring is a common strategy, as modifications at this site are often well-tolerated and can enhance the molecule's interaction with its biological targets, such as DNA gyrase or topoisomerase IV. mdpi.com The synthesis of these probes often involves multi-step chemical reactions to couple the fluoroquinolone scaffold with the desired reporter and reactive groups.
Below is a table summarizing the key aspects of a chemical probe derived from a fluoroquinolone scaffold, illustrating the design principles discussed.
| Probe Component | Function | Rationale for Inclusion |
| Fluoroquinolone Scaffold | Core structure, provides inherent fluorescence and biological targeting. | The quinolone core has known interactions with bacterial enzymes and intrinsic fluorescent properties that can be exploited. mdpi.comnih.gov |
| Nitroxide Moiety | Fluorescence quencher and reactive group. | Suppresses fluorescence until it reacts with intracellular radicals or is reduced, enabling a "switch-on" signal. mdpi.comnih.gov |
| Amine Linker at C-7 | Connects the nitroxide to the fluoroquinolone core. | Functionalization at the C-7 position is known to be compatible with retaining or enhancing biological activity. mdpi.com |
The development of these chemical probes underscores the versatility of the fluoroquinolone scaffold beyond its direct therapeutic applications. By leveraging its chemical properties, scientists can forge powerful tools to investigate the intricate mechanisms that govern cellular life and the basis of antimicrobial action.
Emerging Trends and Future Research Directions
Development of Highly Chemo- and Regioselective Synthesis Strategies
The precise installation of functional groups onto the quinoline (B57606) core is paramount for developing derivatives with specific functions. For polysubstituted quinolines like 7-Chloro-3-fluoroquinoline, achieving high chemo- and regioselectivity is a significant synthetic challenge. Future research will likely focus on developing novel, efficient, and selective methods that build upon existing knowledge of quinoline chemistry.
Current advanced strategies for related quinoline systems often utilize transition-metal-free conditions or sophisticated catalytic processes. For instance, a novel one-pot synthesis of C3-sulfonate esters and C4-chlorides of quinolines has been developed using quinoline N-oxides and sulfonyl chlorides, showcasing high efficiency under metal-free conditions. rsc.org This approach, which uses sulfonyl chlorides for both sulfonylation and chlorination, highlights a trend towards atom economy and environmental friendliness. rsc.org
Furthermore, regioselective metalation strategies offer powerful tools for functionalizing specific positions on the quinoline ring. The preparation of a library of functionalized 7-chloroquinolines has been achieved through magnesiation under mild conditions, demonstrating selective deprotonation and subsequent reaction with various electrophiles. durham.ac.uk Such methods could be adapted to selectively introduce substituents at other positions of the this compound scaffold, avoiding the need for protecting groups and reducing the number of synthetic steps. The use of N-oxides as directing groups is another powerful approach for achieving C-2 functionalization in related 4,7-dichloroquinoline (B193633) systems, a strategy that could be explored for this compound. mdpi.com
Future work should aim to develop synthetic routes that allow for the selective modification of the C2, C4, and C8 positions of the this compound core, providing access to a diverse library of novel compounds for further investigation.
| Synthetic Strategy | Target Position(s) | Key Features | Relevant Precursor |
| N-Oxide Directed Functionalization | C2, C8 | High regioselectivity, mild conditions | Quinoline N-Oxide |
| Directed ortho-Metalation (DoM) | C8 (on 7-chloroquinoline) | Use of mixed metal reagents (Li/Mg) | 7-Chloroquinoline |
| Metal-Free Dual Functionalization | C3, C4 | Atom economy, environmental friendliness | Quinoline N-Oxide |
Advancements in Asymmetric Synthesis for Chiral Derivatives and Enantiomeric Purity
Chirality is a critical factor in drug design, as different enantiomers of a molecule can have vastly different biological activities and toxicological profiles. nih.gov While research into the chiral derivatives of this compound is not yet prominent, this represents a significant avenue for future exploration. The introduction of a chiral center, particularly at positions adjacent to the nitrogen or on a side chain, could lead to derivatives with enhanced potency and selectivity for biological targets.
Future research will likely involve the development of asymmetric synthetic methods to produce enantiomerically pure derivatives. This could include:
Catalytic Asymmetric Synthesis: Employing chiral catalysts (organocatalysts or transition-metal complexes) to control the stereochemical outcome of key bond-forming reactions.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the desired quinoline derivatives.
Biocatalysis: Using enzymes to perform highly stereoselective transformations.
For related fluoroquinolones, methods for determining and ensuring enantiomeric purity are well-established, often involving derivatization to form diastereomers followed by analysis using High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov These analytical techniques will be crucial for the successful development of chiral this compound derivatives. The synthesis of chiral 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone antibacterial agents highlights a successful application of asymmetric synthesis in a related class of compounds. acs.org
| Approach | Description | Potential Advantage |
| Catalytic Asymmetric Synthesis | Use of chiral catalysts to induce stereoselectivity in a reaction. | High efficiency and enantiomeric excess (ee). |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Access to both enantiomers for biological evaluation. |
| Chiral Pool Synthesis | Synthesis starting from an enantiomerically pure natural product. | Predictable absolute stereochemistry. |
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
The transition from traditional batch synthesis to continuous flow chemistry is revolutionizing the production of fine chemicals and active pharmaceutical ingredients (APIs). nih.gov Flow chemistry offers numerous advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), improved scalability, and higher yields. beilstein-journals.org
Future research on this compound will undoubtedly leverage these technologies. Automated flow synthesis platforms can be used for:
Rapid Reaction Optimization: High-throughput screening of various catalysts, solvents, and reaction conditions to quickly identify optimal synthetic pathways.
Library Synthesis: Automated generation of a large number of derivatives for structure-activity relationship (SAR) studies.
On-Demand Production: Scalable and safe production of key intermediates or final compounds.
The integration of flow chemistry with real-time analytical techniques (e.g., IR, NMR, MS) will further accelerate the development and optimization of synthetic routes for novel this compound derivatives.
Application of Advanced Computational Design for Novel Derivatives with Tailored Reactivity
While experimental high-throughput screening remains vital, advanced computational methods are increasingly used to guide and accelerate the design of new molecules. In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can predict the properties and biological activities of novel compounds before they are synthesized.
For the this compound scaffold, computational design could be applied to:
Predict Reactivity: Calculate electron density and electrostatic potential maps to predict the most reactive sites for electrophilic or nucleophilic attack, aiding in the design of regioselective syntheses.
Design for Specific Targets: Use molecular docking to simulate the binding of virtual derivatives to the active sites of biological targets (e.g., kinases, DNA gyrase), prioritizing candidates with the highest predicted affinity.
Optimize Pharmacokinetic Properties: Predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties to design derivatives with improved drug-like characteristics.
Although specific computational studies on this compound are not yet published, numerous studies on other fluoroquinolone derivatives demonstrate the power of this approach for designing novel antibacterial and anticancer agents. nih.gov These studies provide a clear blueprint for the future computational exploration of the chemical space around this compound.
Unexplored Applications in Catalysis or Supramolecular Chemistry
The unique electronic properties of the this compound ring system suggest potential applications beyond traditional medicinal chemistry, particularly in the fields of catalysis and supramolecular chemistry.
Catalysis: The quinoline motif can act as a ligand for transition metals, forming complexes with unique catalytic properties. Research into bio-orthogonal catalysts has utilized organometallic ruthenium complexes with hydroxyquinoline ligands to activate fluoroquinolone prodrugs inside bacterial cells. whiterose.ac.ukcore.ac.uk This demonstrates the potential for quinoline derivatives to serve as key components in targeted catalytic systems. Future work could explore the synthesis of this compound-based ligands for applications in asymmetric catalysis or photoredox catalysis, where the electronic tuning provided by the halogen substituents could be advantageous.
Supramolecular Chemistry: The planar, aromatic structure of the quinoline core makes it an attractive building block for supramolecular assemblies. It can participate in π-π stacking and hydrogen bonding interactions. A recent study demonstrated that the macrocyclic host cucurbit nih.govuril can form a host-guest complex with a fluoroquinolone drug, enhancing its antibacterial activity and improving its photostability. dntb.gov.ua This supramolecular approach could be applied to this compound to modulate its solubility, stability, or biological activity. The development of sensors or functional materials based on self-assembling this compound derivatives is another promising, yet unexplored, research direction.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
